molecular formula C7H7NO3S2 B8463476 1,3-Benzoxathiole-4-sulfonamide CAS No. 87474-12-2

1,3-Benzoxathiole-4-sulfonamide

Cat. No.: B8463476
CAS No.: 87474-12-2
M. Wt: 217.3 g/mol
InChI Key: MMSGXOFPUNPXJP-UHFFFAOYSA-N
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Description

1,3-Benzoxathiole-4-sulfonamide (CAS: 87474-12-2) is a heterocyclic sulfonamide derivative with the molecular formula C₇H₇NO₃S₂ and a molecular weight of 217.27 g/mol . Its structure comprises a benzene ring fused with a 1,3-oxathiole moiety, substituted at the 4-position with a sulfonamide (-SO₂NH₂) group. The InChIKey (MMSGXOFPUNPXJP-UHFFFAOYSA-N) provides a unique identifier for its stereochemical configuration .

However, specific biological or industrial applications of this compound remain underexplored in publicly available literature .

Properties

CAS No.

87474-12-2

Molecular Formula

C7H7NO3S2

Molecular Weight

217.3 g/mol

IUPAC Name

1,3-benzoxathiole-4-sulfonamide

InChI

InChI=1S/C7H7NO3S2/c8-13(9,10)6-3-1-2-5-7(6)12-4-11-5/h1-3H,4H2,(H2,8,9,10)

InChI Key

MMSGXOFPUNPXJP-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(S1)C(=CC=C2)S(=O)(=O)N

Origin of Product

United States

Comparison with Similar Compounds

Key Differences:

In contrast, the sulfonate ester in 87474-10-0 lacks H-bond donors, increasing lipophilicity and possibly improving membrane permeability or stability in non-polar environments .

Molecular Weight and Solubility :

  • The sulfonate ester’s higher molecular weight (~260 g/mol) and bulkier propan-2-yl group suggest reduced aqueous solubility compared to the sulfonamide. This modification is typical in prodrug design to enhance bioavailability .

Synthetic Utility :

  • Sulfonate esters are often intermediates in organic synthesis, whereas sulfonamides are terminal functional groups in bioactive molecules.

Broader Context: Sulfonamide vs. Sulfonate Derivatives

While direct comparative studies of these compounds are scarce, general trends in sulfonamide/sulfonate chemistry highlight:

  • Sulfonamides: Exhibit stronger intermolecular interactions (e.g., hydrogen bonding), making them prevalent in pharmaceuticals (e.g., sulfa drugs).
  • Sulfonate Esters :
    • Used as alkylating agents or prodrugs to mask polar groups.
    • Greater hydrolytic sensitivity (e.g., ester cleavage in physiological conditions).

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